(1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol
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Overview
Description
(1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol is a compound that features a piperidine ring substituted with a pyridinyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method involves the reaction of 1-chloroethane with pyridine in the presence of a base, followed by the addition of piperidine and subsequent purification through distillation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridinyl group can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and piperidinyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield pyridinyl carboxylic acids, while reduction of the pyridinyl group can yield piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable building block in organic synthesis .
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its structure suggests it may interact with certain enzymes or receptors, making it a candidate for drug development .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a potential lead compound for the development of new drugs .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of (1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinyl and piperidinyl groups allow it to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyridine derivatives, such as:
- 2-(1-Hydroxyethyl)pyridine
- 4-Piperidinemethanol
- 2-Pyridineethanol
Uniqueness
What sets (1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol apart from these similar compounds is its unique combination of a pyridinyl group and a piperidinyl group with a hydroxymethyl substitution.
Properties
IUPAC Name |
[1-(1-pyridin-2-ylethyl)piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(13-6-2-3-7-14-13)15-8-4-5-12(9-15)10-16/h2-3,6-7,11-12,16H,4-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCKFMGXAZWYAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCCC(C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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